Ac-Lys-Ile-Phe-Met-Lys-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

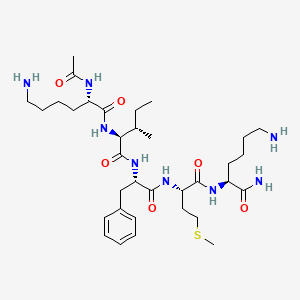

Ac-Lys-Ile-Phe-Met-Lys-NH2 is a synthetic peptide composed of six amino acids: acetylated lysine, isoleucine, phenylalanine, methionine, and lysine with an amide group at the C-terminus

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Lys-Ile-Phe-Met-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, lysine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

Coupling: The next amino acid, isoleucine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (phenylalanine, methionine, and lysine).

Acetylation: The N-terminus of the peptide is acetylated using acetic anhydride.

Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

Ac-Lys-Ile-Phe-Met-Lys-NH2 can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid substitution can be achieved using various coupling reagents and protecting groups.

Major Products Formed

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiol groups from disulfide bonds.

Substitution: Modified peptides with altered amino acid sequences or chemical groups.

Aplicaciones Científicas De Investigación

Ac-Lys-Ile-Phe-Met-Lys-NH2 has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

Industry: Utilized in the development of biomaterials and nanotechnology applications.

Mecanismo De Acción

The mechanism of action of Ac-Lys-Ile-Phe-Met-Lys-NH2 depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating signaling pathways or enzymatic activity. The molecular targets and pathways involved can vary, but common targets include G-protein coupled receptors (GPCRs) and kinases.

Comparación Con Compuestos Similares

Similar Compounds

Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: A peptide with a similar structure but different amino acid sequence.

Ac-Lys-Asp-Gly-Ala-Pro-Ser-Ala-TyrNH2: Another peptide with lysine residues but different overall composition.

Uniqueness

Ac-Lys-Ile-Phe-Met-Lys-NH2 is unique due to its specific sequence and the presence of both acetylated lysine and a C-terminal amide group. These features can influence its stability, solubility, and biological activity, making it distinct from other peptides with similar structures.

Actividad Biológica

Ac-Lys-Ile-Phe-Met-Lys-NH2 is a synthetic peptide that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound consists of six amino acids: acetylated lysine (Ac-Lys), isoleucine (Ile), phenylalanine (Phe), methionine (Met), lysine (Lys), and a C-terminal amide group. The synthesis typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The steps include:

- Resin Loading : Attaching the first amino acid (Lys) to the resin.

- Deprotection : Removing the protecting group from the amino acid.

- Coupling : Adding the next amino acid (Ile) using coupling reagents like DIC and HOBt.

- Repetition : Continuing this process for all subsequent amino acids until completion.

The biological activity of this compound is largely attributed to its interactions with cellular receptors and enzymes, modulating various signaling pathways. It is known to interact with:

- G-Protein Coupled Receptors (GPCRs) : These interactions can influence numerous physiological processes, including hormone release and neurotransmission.

- Kinases : The peptide may act as a substrate or inhibitor, affecting cell signaling cascades involved in growth and metabolism.

1. Antimicrobial Properties

Research indicates that peptides similar to this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial membranes or interference with intracellular processes such as DNA replication .

2. Antiviral Potential

Peptides like this compound have been investigated for antiviral properties, particularly in inhibiting viral replication through various mechanisms, including interference with viral entry into host cells .

3. Cell Signaling Modulation

The peptide's structure allows it to influence cell signaling pathways, potentially enhancing or inhibiting cellular responses to external stimuli. This includes modulation of inflammatory responses and immune system activation.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Antimicrobial Activity : A comparative analysis demonstrated that this peptide exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections .

- Viral Inhibition Study : In vitro studies showed that derivatives of this compound could inhibit viral replication in cell cultures infected with influenza viruses, indicating promising antiviral properties .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

| Peptide Sequence | Key Features | Biological Activity |

|---|---|---|

| Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg | Contains multiple charged residues | Antimicrobial, immunomodulatory |

| Ac-Lys-Asp-Gly-Ala-Pro-Ser-Ala-Tyr | Different charge distribution | Antiviral potential |

| Ac-Ile-Gly-Met-Lys-Thr-Leu | Similar length but different sequence | Antimicrobial |

This compound stands out due to its specific sequence and structural features that enhance its stability and solubility, which are crucial for its biological activity.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H58N8O6S/c1-5-22(2)29(42-32(46)26(38-23(3)43)16-10-12-19-36)34(48)41-28(21-24-13-7-6-8-14-24)33(47)40-27(17-20-49-4)31(45)39-25(30(37)44)15-9-11-18-35/h6-8,13-14,22,25-29H,5,9-12,15-21,35-36H2,1-4H3,(H2,37,44)(H,38,43)(H,39,45)(H,40,47)(H,41,48)(H,42,46)/t22-,25-,26-,27-,28-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUHBGJZIZOWHI-AGEVTBPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H58N8O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.